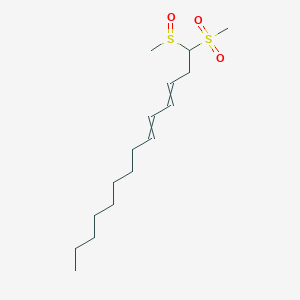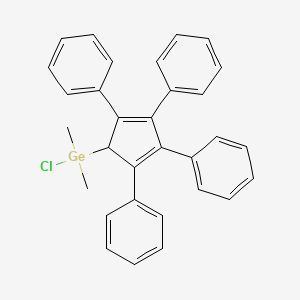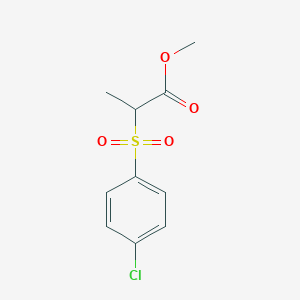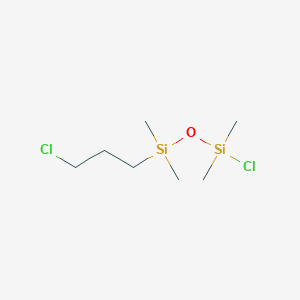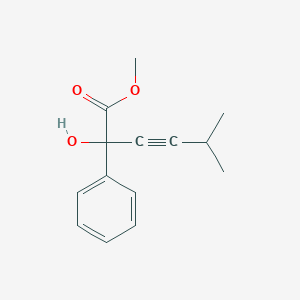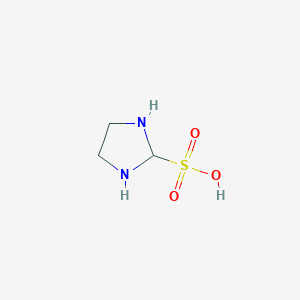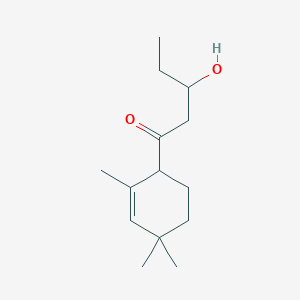
3-Hydroxy-1-(2,4,4-trimethylcyclohex-2-en-1-yl)pentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-1-(2,4,4-trimethylcyclohex-2-en-1-yl)pentan-1-one is a chemical compound with a molecular formula of C13H22O2 It is known for its unique structure, which includes a hydroxy group and a trimethylcyclohexenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-(2,4,4-trimethylcyclohex-2-en-1-yl)pentan-1-one can be achieved through several methods. One common approach involves the reaction of 2-Cyclohexen-1-one with a suitable hydroxyalkylating agent under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-1-(2,4,4-trimethylcyclohex-2-en-1-yl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction may produce different alcohols .
Applications De Recherche Scientifique
3-Hydroxy-1-(2,4,4-trimethylcyclohex-2-en-1-yl)pentan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 3-Hydroxy-1-(2,4,4-trimethylcyclohex-2-en-1-yl)pentan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxy group and the trimethylcyclohexenyl group play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Buten-2-one, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-: Known for its similar structure and reactivity.
2-Cyclohexen-1-one, 3-(3-hydroxybutyl)-2,4,4-trimethyl-: Shares similar functional groups and chemical properties.
4-(2,4,4-Trimethyl-cyclohexa-1,5-dienyl)-but-3-en-2-one:
Uniqueness
What sets 3-Hydroxy-1-(2,4,4-trimethylcyclohex-2-en-1-yl)pentan-1-one apart is its specific combination of functional groups and its unique reactivity profile. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
90122-42-2 |
|---|---|
Formule moléculaire |
C14H24O2 |
Poids moléculaire |
224.34 g/mol |
Nom IUPAC |
3-hydroxy-1-(2,4,4-trimethylcyclohex-2-en-1-yl)pentan-1-one |
InChI |
InChI=1S/C14H24O2/c1-5-11(15)8-13(16)12-6-7-14(3,4)9-10(12)2/h9,11-12,15H,5-8H2,1-4H3 |
Clé InChI |
VVKYOIZPNSESRC-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC(=O)C1CCC(C=C1C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


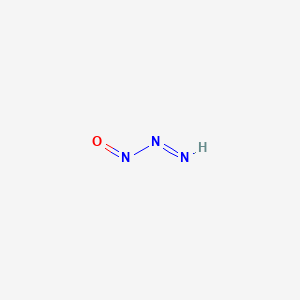
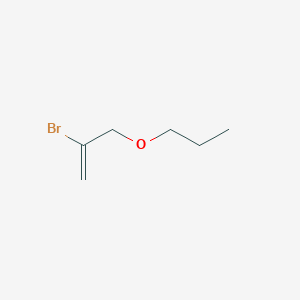
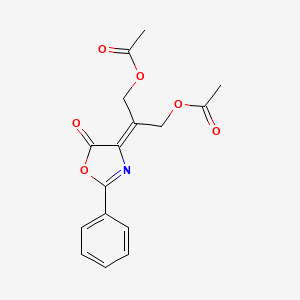
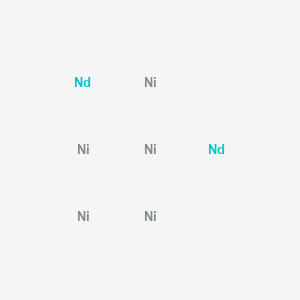
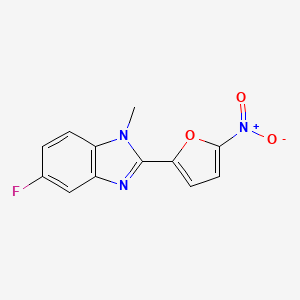
![N-[2-(4-Chlorophenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14368219.png)
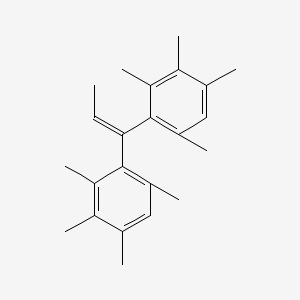
![1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclohexan-1-ol](/img/structure/B14368225.png)
